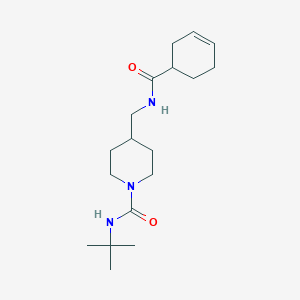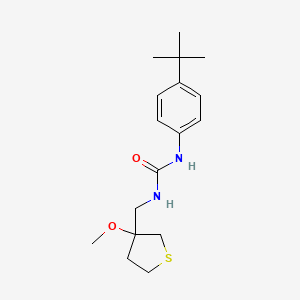
1-(4-(Tert-butyl)phenyl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Tert-butyl)phenyl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea is a chemical compound with potential therapeutic applications. It is commonly known as TAK-659 and belongs to the class of kinase inhibitors. TAK-659 has been studied extensively for its ability to target specific kinases involved in various diseases.
Wirkmechanismus
TAK-659 exerts its pharmacological effects by inhibiting specific kinases involved in disease pathogenesis. BTK inhibition by TAK-659 has been shown to reduce B-cell receptor signaling and induce apoptosis in B-cell malignancies. ITK inhibition by TAK-659 has been shown to reduce T-cell activation and cytokine production, which may have therapeutic applications in autoimmune disorders. JAK3 inhibition by TAK-659 has been shown to reduce cytokine signaling and inflammation, which may have therapeutic applications in inflammatory diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It has been shown to reduce tumor growth and induce apoptosis in preclinical studies. TAK-659 has also been shown to reduce inflammation and cytokine production in preclinical studies. In addition, TAK-659 has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and low clearance.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages and limitations for lab experiments. Its potency and selectivity make it a valuable tool for studying specific kinases involved in disease pathogenesis. However, its specificity may limit its use in studying complex signaling pathways. In addition, the high cost of TAK-659 may limit its availability for certain experiments.
Zukünftige Richtungen
There are several future directions for TAK-659 research. One direction is to further evaluate its therapeutic potential in B-cell malignancies and autoimmune disorders. Another direction is to evaluate its potential as a combination therapy with other kinase inhibitors or immune checkpoint inhibitors. Additionally, further research is needed to understand the mechanism of action of TAK-659 in complex signaling pathways and to identify potential biomarkers for patient selection.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the reaction of 4-tert-butylphenyl isocyanate with 3-methoxytetrahydrothiophene-3-carbaldehyde to form the corresponding urea derivative. The final product is obtained by treating the urea derivative with trifluoroacetic acid. The synthesis of TAK-659 has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been studied extensively for its potential therapeutic applications. It has been shown to be a potent inhibitor of several kinases, including BTK, ITK, and JAK3. These kinases are involved in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TAK-659 has been shown to have anti-tumor activity in preclinical studies and is being evaluated in clinical trials for the treatment of B-cell malignancies.
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-16(2,3)13-5-7-14(8-6-13)19-15(20)18-11-17(21-4)9-10-22-12-17/h5-8H,9-12H2,1-4H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIIFXRYIYQXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2(CCSC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Tert-butyl)phenyl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

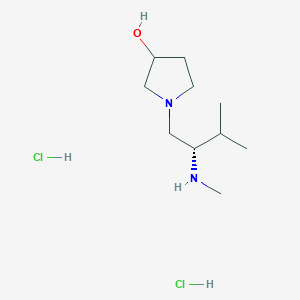

![N-[(3-Ethyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2674630.png)

![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2674638.png)

![1-(benzylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2674642.png)
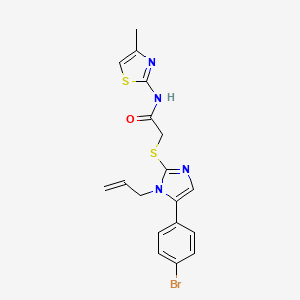
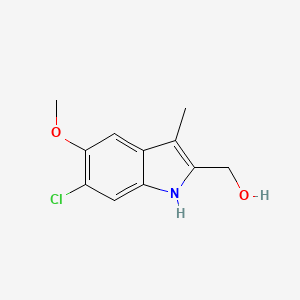
![3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane](/img/structure/B2674645.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2674648.png)
![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2674649.png)
